3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-3-2-4-10-11(8)5-9(7-13)6-12(10)14/h2-4,9,12-14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVGBARCQMDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CC(C2=CC=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the hydroxymethyl and methyl groups through various functionalization reactions. Specific reagents and catalysts are used to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydronaphthalene Backbone
a. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 61982-91-0)
b. 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- Structure : Features a biphenyl substituent at position 3 instead of hydroxymethyl .
- Impact : The bulky biphenyl group increases molecular weight (C₂₂H₂₀O) and introduces steric hindrance, which may reduce reactivity in substitution reactions compared to the hydroxymethyl derivative .
c. Acetylated Dihydronaphthalenones (e.g., 5-Acetyl-3,4-dihydro-1,1,4,4,7-pentamethyl-2(1H)-naphthalenone)
- Structure: Contains a ketone group and acetyl substituents on a dihydronaphthalenone backbone .
- Impact: The ketone moiety increases electrophilicity, making these compounds more reactive in nucleophilic additions compared to the hydroxymethyl-substituted tetrahydronaphthalenol .
Functional Group Comparisons
a. Hydroxymethyl vs. Methylamino-Thiophene Hybrids
- Example: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (from USP standards) .
- Impact: The methylamino-thiophene hybrid introduces basic nitrogen and aromatic sulfur, enabling diverse interactions (e.g., hydrogen bonding, π-stacking) absent in the hydroxymethyl derivative. This may enhance binding affinity in biological systems .
Data Table: Key Attributes of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and Analogs
Research Findings and Implications
- Reactivity : The hydroxymethyl group in the target compound facilitates derivatization (e.g., esterification, etherification), making it a versatile intermediate .
- Stability: The saturated backbone and hydroxyl group confer higher oxidative stability than dihydronaphthalenones , though methoxy analogs may outperform in long-term storage .
Biological Activity
3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique tetrahydronaphthalene structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is , with a molecular weight of 192.26 g/mol. Its structure features a bicyclic naphthalene core modified by hydroxymethyl and methyl groups, which contribute to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that compounds with a tetrahydronaphthalene structure exhibit various biological activities. Notably, 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has shown promise in the following areas:
1. Anticancer Activity:
- This compound has been identified as a potential inhibitor of the myeloid cell leukemia 1 (Mcl-1) protein, which is crucial in cancer cell survival pathways. Inhibition of Mcl-1 can lead to apoptosis in cancer cells, making it a target for cancer therapy .
2. Antioxidant Properties:
- The antioxidant capacity of this compound has been assessed using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). These studies suggest that it effectively neutralizes free radicals, thereby potentially reducing oxidative stress-related damage in cells .
3. Cytotoxicity:
- In vitro studies have demonstrated that 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibits cytotoxic effects against several cancer cell lines. The MTT assay results indicate a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Synthesis Methods
The synthesis of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be accomplished through various organic reactions. Key methods include:
- Reduction Reactions: Utilizing reducing agents to convert corresponding ketones or aldehydes into alcohols.
- Functionalization of Tetrahydronaphthalene Derivatives: Modifying existing tetrahydronaphthalene compounds through hydroxymethylation processes.
These synthetic routes are critical for producing the compound in sufficient quantities for pharmacological studies.
Case Studies and Research Findings
Several studies have explored the biological activities of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:
Q & A
Q. Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to resolve tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) and hydroxymethyl protons (δ 3.4–4.1 ppm) .
- HRMS : Confirm molecular formula (C12H16O2, [M+H]+ = 193.12) .
- Purity Assessment :
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer :
SAR Framework :
Core Modifications : Compare bioactivity of 3-(hydroxymethyl) vs. 3-(aminomethyl) derivatives to assess hydrogen-bonding effects.
Substituent Screening : Test methyl (5-position) vs. ethyl/fluoro groups for steric and electronic impacts .
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT7 receptor pockets .
Case Study : In piperazine-linked analogues, 2-substituted aryl groups increased affinity 100-fold (Ki <1 nM), suggesting similar strategies for hydroxymethyl derivatives .
Basic: What are the stability and storage recommendations?
Q. Methodological Answer :
- Degradation Pathways : Hydroxymethyl groups are prone to oxidation; monitor via HPLC for peroxide formation .
- Storage :
Advanced: How to resolve contradictions in reported biological data for structural analogues?
Methodological Answer :
Case Example : Discrepancies in 5-HT7 agonist vs. antagonist activity for similar compounds :
Reproducibility Checks : Validate assays using standardized cell lines (e.g., CHO-K1 vs. HEK-293).
Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., N-dealkylation products) that may skew results .
Species-Specific Effects : Compare rodent vs. human receptor isoforms in binding assays.
Basic: How to assess solubility and formulation for in vivo studies?
Q. Methodological Answer :
- Solubility Screening :
- LogP Estimation : Predicted logP ≈2.1 (via PubChem data), indicating moderate lipophilicity .
Advanced: What metabolic pathways should be prioritized for pharmacokinetic studies?
Q. Methodological Answer :
Phase I Metabolism : Identify oxidation sites (hydroxymethyl → carboxylic acid) using liver microsomes + NADPH .
Phase II Conjugation : Screen for glucuronidation (UHPLC-MS/MS) at phenolic -OH groups.
Blood-Brain Barrier Penetration : Use in situ perfusion models to measure unbound fraction (fu,brain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
